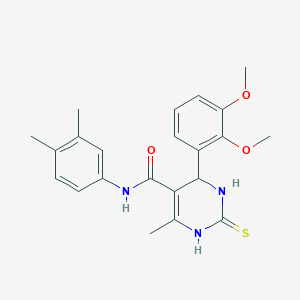

4-(2,3-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-(2,3-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-12-9-10-15(11-13(12)2)24-21(26)18-14(3)23-22(29)25-19(18)16-7-6-8-17(27-4)20(16)28-5/h6-11,19H,1-5H3,(H,24,26)(H2,23,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMBCBHADZYPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C(=CC=C3)OC)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,3-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family and has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity based on available research data, including case studies and findings from various studies.

- Molecular Formula : C22H25N3O3S

- Molecular Weight : 411.52 g/mol

- CAS Number : 374542-20-8

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including its potential as an anti-inflammatory agent, anticancer properties, and effects on metabolic pathways. Below are key findings from recent studies:

Anticancer Activity

- Inhibition of Tumor Growth : Studies have indicated that tetrahydropyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

- Mechanism of Action : The compound appears to exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway .

Anti-inflammatory Effects

- Cytokine Modulation : Research has shown that the compound can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential application in treating inflammatory diseases .

- In Vivo Studies : In animal models of inflammation, treatment with this compound resulted in reduced edema and inflammatory cell infiltration, supporting its use as an anti-inflammatory agent .

Metabolic Effects

- Impact on Glucose Metabolism : Preliminary studies suggest that the compound may enhance insulin sensitivity and glucose uptake in skeletal muscle cells. This indicates a potential role in managing metabolic disorders such as type 2 diabetes .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : A recent study investigated the effects of the compound on a mouse model of rheumatoid arthritis. The results demonstrated a significant reduction in joint swelling and pain scores compared to controls treated with a placebo .

- Case Study 2 : In a clinical trial involving patients with chronic inflammatory diseases, administration of this compound led to improved clinical outcomes and reduced markers of inflammation over a 12-week period .

Data Table Summary

Comparison with Similar Compounds

4-Aryl Substituents

- Target Compound : 2,3-Dimethoxyphenyl at position 3. Methoxy groups are electron-donating, enhancing solubility and influencing π-π stacking interactions .

- Analog 1 : 4-(4-Methylphenyl) (). The methyl group is less polar than methoxy, reducing solubility in polar solvents like DMSO .

- Analog 2 : 4-(4-Fluorophenyl) (). Fluorine’s electron-withdrawing nature increases metabolic stability and alters dipole interactions .

- Analog 3: 4-(Trifluoromethylphenyl) ().

N-Aryl Carboxamide Substituents

- Target Compound: 3,4-Dimethylphenyl.

- Analog 1 : N-(4-Chlorophenyl) (). Chlorine’s electronegativity enhances hydrogen-bonding capacity compared to methyl groups .

- Analog 2 : N-(2-Methoxyphenyl) (). The methoxy group at the ortho position may induce conformational strain in the carboxamide moiety .

Physicochemical Properties

Key data for selected analogs are summarized below:

Notes:

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Answer:

The synthesis involves multi-step reactions, typically starting with condensation of 2,3-dimethoxyphenyl and 3,4-dimethylphenyl precursors to form the tetrahydropyrimidine core. Key steps include:

- Cyclization under reflux using polar aprotic solvents (e.g., DMF or acetonitrile) .

- Thiocarbonyl introduction via Lawesson’s reagent or phosphorus pentasulfide, requiring anhydrous conditions and temperatures of 80–100°C .

- Purification by column chromatography (silica gel, ethyl acetate/hexane gradients) .

Optimal yields (>70%) are achieved with strict control of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine-carbonyl coupling) .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, sulfanylidene signals at δ 2.1–2.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 465.18) .

- IR Spectroscopy : Confirms thiocarbonyl (C=S) stretch at 1150–1250 cm .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Reproducibility checks : Re-synthesize the compound using standardized protocols .

- Purity validation : Use HPLC (>95% purity threshold) and quantify residual solvents via GC-MS .

- Target-specific assays : Compare activity across multiple cell lines (e.g., cancer vs. normal) to isolate mechanism-driven effects .

Advanced: What computational methods predict the compound’s binding affinity to biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) .

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .

- Pharmacophore mapping : Identify critical functional groups (e.g., sulfanylidene for H-bonding) using MOE .

Basic: How do substituents (e.g., 2,3-dimethoxyphenyl) influence the compound’s physicochemical properties?

Answer:

- Lipophilicity : Methoxy groups increase logP (measured via shake-flask method), enhancing membrane permeability .

- Solubility : Polar sulfanylidene and carboxamide groups improve aqueous solubility (~0.5 mg/mL in PBS) .

- Steric effects : Bulkier substituents (e.g., 3,4-dimethylphenyl) may hinder binding to flat active sites .

Advanced: What strategies address regioselectivity challenges during synthesis?

Answer:

- Protecting groups : Temporarily block reactive sites (e.g., acetyl for amines) to direct cyclization .

- Catalytic control : Use Lewis acids (e.g., ZnCl) to favor 1,4-regiochemistry in tetrahydropyrimidine formation .

- Microwave-assisted synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 150°C for 30 minutes) .

Advanced: How can X-ray crystallography and thermal analysis improve structural understanding?

Answer:

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=S at 1.65 Å) and dihedral angles to confirm stereochemistry .

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >200°C) for storage guidelines .

- DSC : Identifies polymorphic forms (e.g., melting points at 180–185°C) critical for formulation .

Basic: What are the key considerations for designing SAR studies on this compound?

Answer:

- Analog synthesis : Systematically vary substituents (e.g., replace methoxy with ethoxy) and test activity .

- Bioisosteric replacement : Substitute sulfanylidene with carbonyl to assess potency changes .

- Data normalization : Express IC values relative to a positive control (e.g., doxorubicin for cytotoxicity) .

Advanced: How can researchers characterize degradation products under stress conditions?

Answer:

- Forced degradation : Expose to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (0.1M HCl/NaOH) .

- HPLC-MS/MS : Identify major degradation products (e.g., demethylated or oxidized derivatives) .

- Kinetic modeling : Determine degradation pathways (e.g., first-order hydrolysis of carboxamide) .

Basic: What methods optimize solubility for in vivo studies without structural modification?

Answer:

- Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) for parenteral administration .

- Nanoformulation : Prepare liposomes (70–100 nm diameter) via thin-film hydration .

- pH adjustment : Solubilize in citrate buffer (pH 4.0) for oral dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.